molecular formula C7H5N3O3S B11757235 2-Amino-4-nitro-1,3-benzothiazol-6-ol

2-Amino-4-nitro-1,3-benzothiazol-6-ol

Cat. No.: B11757235
M. Wt: 211.20 g/mol
InChI Key: OJKDDQPAPGEHSP-UHFFFAOYSA-N
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Description

2-Amino-4-nitro-1,3-benzothiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-nitro-1,3-benzothiazol-6-ol typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst such as nano-BF3/SiO2. This method is known for its high efficiency and mild reaction conditions, resulting in high yields of the desired product . Another common approach involves the cyclization of o-bromophenylthioureas and o-bromophenylthiamides catalyzed by palladium .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis methods, which are favored for their simplicity and cost-effectiveness. These methods typically involve the use of green chemistry principles, such as the use of non-toxic solvents like water and the minimization of side products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-nitro-1,3-benzothiazol-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, and potassium thiocyanate. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-Amino-4-nitro-1,3-benzothiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-nitro-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, its amino group can form hydrogen bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.

    6-Trifluoromethoxy-2-benzothiazolamine: Studied for its effects on neurotransmission.

Uniqueness

2-Amino-4-nitro-1,3-benzothiazol-6-ol is unique due to its combination of amino and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-4-nitro-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-7-9-6-4(10(12)13)1-3(11)2-5(6)14-7/h1-2,11H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKDDQPAPGEHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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